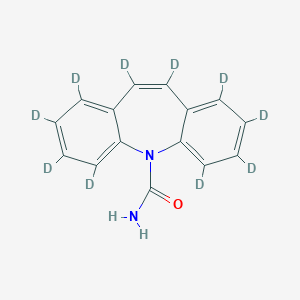

Carbamazepine-D10

Vue d'ensemble

Description

Carbamazepine-D10 (CAS 132183-78-9) is a deuterium-labeled analog of carbamazepine, a sodium channel blocker and anticonvulsant agent used primarily in epilepsy treatment . The deuterated version replaces ten hydrogen atoms with deuterium, resulting in a molecular formula of C₁₅H₂D₁₀N₂O. It is widely employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying carbamazepine and its metabolites in pharmacokinetic, environmental, and clinical studies . Its physicochemical properties closely mirror non-deuterated carbamazepine, ensuring minimal chromatographic separation while providing distinct mass spectral signatures for accurate quantification .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la carbamazepine-d10 implique l'incorporation d'atomes de deutérium dans la molécule de carbamazépine. Cela peut être réalisé par différentes méthodes, notamment :

Réactions d'échange de deutérium : Cette méthode implique l'échange d'atomes d'hydrogène avec du deutérium en présence d'une source de deutérium telle que l'oxyde de deutérium (D2O) ou des solvants deutérés.

Réactifs deutérés : L'utilisation de réactifs deutérés dans la synthèse de la carbamazépine peut également introduire des atomes de deutérium dans le produit final.

Méthodes de production industrielle : La production industrielle de this compound implique généralement des réactions d'échange de deutérium à grande échelle dans des conditions contrôlées pour assurer une pureté et un rendement élevés. Le processus peut inclure :

Deuteration catalytique : Utilisation de catalyseurs pour faciliter l'échange d'hydrogène avec du deutérium.

Analyse Des Réactions Chimiques

Types de réactions : La carbamazepine-d10 subit diverses réactions chimiques similaires à la carbamazépine, notamment :

Oxydation : La this compound peut être oxydée pour former de la carbamazepine-10,11-époxyde, un métabolite majeur.

Réduction : Les réactions de réduction peuvent convertir la this compound en son composé parent.

Substitution : Des réactions de substitution peuvent se produire au niveau des cycles aromatiques ou du groupe amide.

Réactifs et conditions courants :

Agents oxydants : Comme le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2).

Agents réducteurs : Comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

Réactifs de substitution : Comme les halogènes ou les nucléophiles en conditions acides ou basiques.

Principaux produits :

Carbamazepine-10,11-époxyde : Formé par oxydation.

Carbamazepine réduite : Formé par des réactions de réduction.

Dérivés substitués : Formé par des réactions de substitution

Applications de la recherche scientifique

La this compound est largement utilisée dans la recherche scientifique pour diverses applications, notamment :

Études pharmacocinétiques : Utilisé comme étalon interne en spectrométrie de masse pour étudier l'absorption, la distribution, le métabolisme et l'excrétion de la carbamazépine.

Analyse des voies métaboliques : Aide à identifier et à quantifier les métabolites de la carbamazépine dans les échantillons biologiques.

Toxicologie clinique : Utilisé dans la surveillance thérapeutique des médicaments pour assurer un dosage adéquat et éviter la toxicité.

Études environnementales : Utilisé pour suivre la présence et le devenir de la carbamazépine dans les échantillons environnementaux tels que l'eau et le sol

Mécanisme d'action

Le mécanisme d'action de la this compound est similaire à celui de la carbamazépine. Il agit principalement en inhibant les canaux sodiques voltage-dépendants, ce qui réduit la propagation de l'activité électrique anormale dans le cerveau. Cette action contribue à contrôler les crises et à stabiliser l'humeur chez les patients atteints d'épilepsie et de trouble bipolaire. Les atomes de deutérium dans la this compound n'altèrent pas de manière significative son activité pharmacologique, mais la rendent utile pour le suivi et la quantification dans les études de recherche .

Applications De Recherche Scientifique

Pharmacokinetic Studies

Carbamazepine-D10 is extensively used in pharmacokinetic studies to quantify the parent compound and its metabolites. The deuterated form serves as an internal standard, improving the reliability of results obtained from biological samples such as blood, plasma, and saliva.

Case Study: Dried Blood Spots (DBS)

A notable application involved the automated determination of carbamazepine and its metabolite, carbamazepine-10,11-epoxide, using dried blood spots. This method demonstrated feasibility for pharmacokinetic studies, with relative standard deviations ranging from 3.1% to 11% across multiple samples. The study showed that the concentration of carbamazepine peaked at approximately 1800 ng/mL within 13 to 33 hours post-administration, illustrating the compound's pharmacokinetic profile effectively .

Therapeutic Drug Monitoring (TDM)

This compound is also employed in therapeutic drug monitoring to ensure optimal dosing and minimize adverse effects. Research has indicated that salivary samples can serve as viable alternatives to plasma samples for TDM, with this compound aiding in the quantification process .

Table 1: Comparison of Sample Types for TDM

| Sample Type | Advantages | Disadvantages |

|---|---|---|

| Plasma | High accuracy | Invasive collection |

| Saliva | Non-invasive, easier collection | Potential variability |

| DBS | Cost-effective, stable storage | Limited volume |

Environmental Monitoring

This compound has been utilized in environmental studies to assess the uptake of pharmaceuticals by crops irrigated with reclaimed water. The deuterated compound helps evaluate matrix effects during analysis, contributing to understanding the environmental persistence and bioaccumulation of pharmaceuticals .

Toxicological Analysis

Recent studies have explored the use of teeth as a matrix for estimating blood carbamazepine concentrations post-mortem. This compound was instrumental in calibrating measurements, providing insights into drug exposure and metabolism in decomposed subjects .

Case Study: Supraorbital Neuralgia Management

In a clinical case involving a patient with supraorbital neuralgia, this compound was administered alongside other treatments. The patient's pain significantly reduced after treatment, demonstrating the efficacy of carbamazepine derivatives in managing neuropathic pain conditions .

Table 2: Patient Outcomes Post-Treatment with this compound

| Parameter | Pre-Treatment Score | Post-Treatment Score |

|---|---|---|

| Daytime Pain (0-10) | 6 | 1 |

| Night Pain (0-10) | 9 | 3 |

| Anxiety Level (0-10) | 8 | 2 |

Mécanisme D'action

The mechanism of action of carbamazepine-d10 is similar to that of carbamazepine. It primarily acts by inhibiting voltage-gated sodium channels, which reduces the propagation of abnormal electrical activity in the brain. This action helps in controlling seizures and stabilizing mood in patients with epilepsy and bipolar disorder. The deuterium atoms in this compound do not significantly alter its pharmacological activity but make it useful for tracing and quantification in research studies .

Comparaison Avec Des Composés Similaires

Deuterated Carbamazepine Analogs

Carbamazepine-d2 (CAS 1219170-51-0)

- Structure : Contains two deuterium atoms (C₁₅H₁₀D₂N₂O).

- Application : Less commonly used due to smaller mass shifts (~2 Da), which may overlap with natural isotopic peaks of carbamazepine in mass spectrometry, reducing analytical precision .

- Research Findings : Primarily used in niche studies where lower deuteration suffices, but lacks the robustness of D10 for high-sensitivity assays .

Carbamazepine-[D8] (CAS 1538624-35-9)

- Structure : Eight deuterium atoms (C₁₅H₄D₈N₂O).

- Application : Provides intermediate mass shifts (~8 Da), improving isotopic separation compared to D2 but still less optimal than D10 for trace-level detection .

- Limitation: Limited commercial availability and higher cost compared to D10 .

Carbamazepine-10,11-Epoxide-d10 (CAS 1219804-16-6)

- Structure : Deuterated analog of carbamazepine’s active metabolite (C₁₅D₁₀H₂N₂O₂).

- Application : Used as an IS for quantifying carbamazepine-10,11-epoxide, a pharmacologically active metabolite formed via CYP3A4/2C8 enzymes .

- Advantage : Enables precise measurement of metabolite kinetics in pharmacokinetic studies, addressing challenges of co-elution with parent compounds .

Non-Deuterated Carbamazepine Derivatives

Carbamazepine-10,11-Epoxide (CAS 36507-30-9)

- Role : Active metabolite with anticonvulsant activity.

- However, its deuterated counterpart (epoxide-D10) is critical for avoiding matrix interference in metabolite quantification .

Carbamazepine Impurities (e.g., 5-Acetyliminodibenzyl, CAS 13080-75-6)

- Role : Degradation products or synthetic byproducts.

- Analytical Relevance : Carbamazepine-D10 is used to monitor impurity formation in stability studies, leveraging its isotopic distinction to differentiate between parent drug and degradation products .

Analytical Performance and Research Findings

Internal Standard Utility

- Versatility: this compound is utilized even for non-carbamazepine analytes (e.g., etimicin) when analyte-specific deuterated IS are unavailable, due to comparable matrix effects and recovery rates .

Environmental Studies

- Adsorption Behavior: Similar to non-deuterated carbamazepine in biochar adsorption studies, with minor isotopic effects on binding kinetics .

Data Tables

Table 1. Key Properties of this compound and Analogs

Table 2. Analytical Performance in Selected Studies

Activité Biologique

Carbamazepine-D10 (CBZ-D10) is a deuterated form of carbamazepine, an anticonvulsant and mood-stabilizing drug widely used in the treatment of epilepsy and bipolar disorder. The deuteration of carbamazepine enhances its analytical properties, making it useful as an internal standard in pharmacokinetic studies. This article explores the biological activity of CBZ-D10, its pharmacokinetics, metabolic pathways, and relevant case studies.

1. Pharmacokinetics and Metabolism

Carbamazepine undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes. The main metabolic pathway involves the conversion to carbamazepine-10,11-epoxide (CBZ-EP), which is pharmacologically active. The following table summarizes the pharmacokinetic parameters associated with carbamazepine and its deuterated form:

| Parameter | Carbamazepine | This compound |

|---|---|---|

| Half-life | 12-17 hours | Similar to CBZ |

| Metabolite | CBZ-EP | CBZ-D10-EP (deuterated) |

| Bioavailability | ~75% | ~75% |

| Peak Plasma Concentration | 1800 ng/mL (average) | Not specified |

CBZ-D10 serves as an internal standard for quantifying carbamazepine levels in biological samples using advanced techniques like LC-MS/MS, enhancing the accuracy of pharmacokinetic studies .

The primary mechanism of action for carbamazepine involves modulation of voltage-gated sodium channels (VGSCs). Carbamazepine binds to the alpha subunit of these channels, stabilizing them in an inactive state and thereby reducing neuronal excitability. This mechanism is crucial for its efficacy in managing seizure disorders and stabilizing mood in bipolar disorder patients .

3. Biological Activity and Efficacy

Research indicates that both carbamazepine and its deuterated form exhibit similar biological activities. The efficacy of CBZ-D10 can be inferred from studies on carbamazepine itself:

- Anticonvulsant Activity : Carbamazepine is effective in controlling partial seizures and generalized tonic-clonic seizures.

- Mood Stabilization : It is utilized in the management of bipolar disorder, showing effectiveness comparable to lithium.

Case Studies

- Overdosage Case : A study documented two cases where patients experienced carbamazepine overdose. Both patients were treated with mood stabilizers, demonstrating the drug's role in managing severe mood disorders even under adverse conditions .

- Therapeutic Drug Monitoring : A comparative study evaluated salivary versus plasma levels of carbamazepine, highlighting significant correlations between salivary concentrations and therapeutic efficacy . This underscores the importance of monitoring drug levels for optimal therapeutic outcomes.

4. Environmental Considerations

The environmental impact of carbamazepine and its metabolites has been a growing concern. Research indicates that transformation products (TPs) such as CBZ-EP can persist in wastewater treatment systems, necessitating studies on their environmental behavior and potential effects on aquatic organisms .

5. Conclusion

This compound represents a valuable tool in pharmacological research due to its enhanced analytical properties as an internal standard. Its biological activity mirrors that of carbamazepine, providing insights into its mechanisms and therapeutic applications. Ongoing research into its pharmacokinetics and environmental impact remains critical for understanding its role in both clinical settings and ecological contexts.

Q & A

Basic Research Questions

Q. How should researchers validate analytical methods for quantifying Carbamazepine-D10 in pharmacokinetic studies?

Methodological Answer:

- Select Validation Parameters : Follow ICH M10 guidelines, which require assessment of accuracy, precision, specificity, linearity, range, and stability .

- Comparative Analysis : Use techniques like HPLC-MS/MS and LC-UV to cross-validate results, ensuring minimal matrix interference and consistent recovery rates (≥85%) .

- Statistical Evaluation : Apply Bland-Altman plots or Deming regression to compare methods, addressing discrepancies in sensitivity (e.g., LOQ ≤ 1 ng/mL for MS-based methods) .

Q. What experimental design considerations are critical for in vitro stability studies of this compound?

Methodological Answer:

- Controlled Variables : Maintain consistent pH, temperature, and light exposure to mimic physiological conditions (e.g., 37°C, pH 7.4) .

- Sampling Intervals : Collect data at 0, 6, 12, 24, and 48 hours to model degradation kinetics. Use triplicate samples to assess intra-day variability (<15% RSD) .

- Data Normalization : Express results as % remaining relative to baseline, applying logarithmic transformation for non-linear decay patterns .

Q. How can researchers determine an appropriate sample size for this compound metabolic profiling studies?

Methodological Answer:

- Power Analysis : Use G*Power or similar tools to calculate sample size based on expected effect size (Cohen’s d ≥ 0.5) and α = 0.05 .

- Pilot Studies : Conduct preliminary trials (n=5–10) to estimate variance in metabolite concentrations (e.g., CYP3A4-mediated epoxide formation) .

- Adjust for Attrition : Increase sample size by 20% to account for potential outliers or technical failures .

Advanced Research Questions

Q. How should conflicting data on this compound’s protein-binding affinity be resolved?

Methodological Answer:

- Source Identification : Audit experimental conditions (e.g., albumin concentration, equilibrium dialysis vs. ultrafiltration) that may skew results .

- Meta-Analysis : Pool datasets from multiple studies (≥3 independent labs) using random-effects models to quantify heterogeneity (I² statistic) .

- Mechanistic Modeling : Apply in silico tools (e.g., molecular docking simulations) to predict binding sites and validate with SPR (surface plasmon resonance) .

Q. What strategies optimize the detection of low-abundance this compound metabolites in complex matrices?

Methodological Answer:

- Sample Preparation : Use SPE (solid-phase extraction) with mixed-mode sorbents to isolate polar metabolites (e.g., 10,11-epoxide) from plasma .

- High-Resolution MS : Employ Q-TOF or Orbitrap platforms with data-independent acquisition (DIA) to enhance coverage of isobaric species .

- Post-Processing : Apply noise-reduction algorithms (e.g., XCMS Online) and isotopic pattern recognition to distinguish deuterated analogs .

Q. How can researchers address ethical and methodological challenges in human trials involving this compound?

Methodological Answer:

- Informed Consent : Disclose deuterium’s pharmacokinetic impact (e.g., altered clearance rates) to participants, per IRB protocols .

- Blinding Protocols : Use double-blind designs with placebo controls to minimize bias in efficacy assessments .

- Safety Monitoring : Implement real-time LC-MS/MS for TDM (therapeutic drug monitoring) to prevent toxicity (target range: 4–12 µg/mL) .

Q. What statistical approaches are recommended for comparing this compound’s bioavailability across formulations?

Methodological Answer:

- Bioequivalence Testing : Use ANOVA with 90% confidence intervals for AUC and Cₘₐₓ; acceptance range: 80–125% .

- Non-Compartmental Analysis : Calculate tₘₐₓ, t₁/₂, and AUC₀–∞ using Phoenix WinNonlin, ensuring >80% power for crossover studies .

- Handling Outliers : Predefine exclusion criteria (e.g., >3 SD from mean) and apply sensitivity analyses .

Q. Methodological Reporting Standards

Q. How should this compound’s physicochemical properties be documented in manuscripts?

Methodological Answer:

- Detailed Specifications : Report deuterium enrichment (≥98%), storage conditions (−20°C in amber vials), and solvent compatibility (e.g., DMSO solubility) .

- Batch Consistency : Include certificate of analysis (CoA) data for purity (≥99.5%) and residual solvents (<0.1%) .

- Safety Data : Reference SDS (safety data sheets) for handling precautions (e.g., PPE requirements) .

Q. What frameworks guide hypothesis development for this compound drug interaction studies?

Methodological Answer:

- PICO Framework : Define Population (e.g., CYP2C8 polymorphisms), Intervention (this compound dose), Comparison (non-deuterated analog), Outcomes (AUC ratio) .

- FINER Criteria : Ensure hypotheses are Feasible (in vitro CYP inhibition assays), Novel (unexplored enzyme interactions), and Relevant (clinical DDI risk) .

- Preclinical Rationale : Use hepatic microsomal assays to prioritize interaction candidates (e.g., CYP3A4/5) before clinical trials .

Q. How can researchers enhance reproducibility in this compound isotope effect studies?

Methodological Answer:

- Protocol Registration : Deposit step-by-step methods on platforms like protocols.io , including centrifugation speeds (e.g., 3000×g) and incubation times .

- Open Data : Share raw chromatograms and MRM transitions via repositories like MetaboLights .

- Reagent Transparency : Disclose suppliers and lot numbers for critical reagents (e.g., deuterated solvents) .

Propriétés

IUPAC Name |

1,2,3,4,5,6,7,8,9,10-decadeuteriobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGPTBGBLSHEPO-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C(=C(C(=C3N2C(=O)N)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497060 | |

| Record name | Carbamazepine-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132183-78-9 | |

| Record name | 5H-Dibenz[b,f]azepine-1,2,3,4,6,7,8,9,10,11-d10-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132183-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamazepine-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132183-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.